Benzene-1,2,3,4,5-pentamine
Description
Benzene-1,2,3,4,5-pentamine is a polyaminated benzene derivative with five amine (-NH₂) groups attached to a benzene ring at positions 1, 2, 3, 4, and 3. Polyaminated benzenes are of interest in organic synthesis, coordination chemistry, and materials science due to their electron-rich nature and ability to act as ligands or precursors for functional materials .
Properties
CAS No. |
608-97-9 |
|---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
benzene-1,2,3,4,5-pentamine |
InChI |
InChI=1S/C6H11N5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,7-11H2 |
InChI Key |
YAEGJXCMJSSJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1N)N)N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Benzenepentamine can be synthesized through several methods. One common approach involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. Subsequent nitration and reduction steps can introduce additional amine groups. Another method involves the direct amination of benzene using ammonia and a suitable catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of 1,2,3,4,5-benzenepentamine typically involves multi-step synthesis processes. These processes often start with benzene as the base material, followed by sequential nitration and reduction reactions to introduce the amine groups. Catalysts such as palladium or platinum are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Benzenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or reduce any oxidized forms back to the amine state.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
1,2,3,4,5-Benzenepentamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,4,5-benzenepentamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Polarity and Solubility
Benzene-1,2,3,4,5-pentamine’s five amine groups confer high polarity and water solubility relative to non-polar analogs like:
Table 2: Comparative Physical Properties
*Estimated based on molecular formula (C₆H₇N₅).
Reactivity and Stability
- Acid-Base Behavior: The pentamine’s multiple amine groups make it highly basic, capable of forming salts with acids, similar to benzidine ([1,1'-Biphenyl]-4,4'-diamine), a carcinogenic diamine used in dye synthesis .
- Oxidative Stability : Polyamines are prone to oxidation, unlike fluorinated benzenes (e.g., CAS 434-64-0), which are inert due to strong C-F bonds .
Biological Activity
Benzene-1,2,3,4,5-pentamine (also known as pentamethylenediamine) is an organic compound characterized by a benzene ring substituted with five amino groups. This unique structure contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound through a review of recent research findings, case studies, and relevant data tables.
This compound has the molecular formula C6H15N5. It typically appears as a white to light yellow crystalline solid. The presence of multiple amino groups enhances its reactivity and ability to form hydrogen bonds. Several synthetic routes have been identified for producing this compound:
- Reduction of nitro compounds : Nitrobenzene derivatives can be reduced to form amines.
- Amine substitution reactions : Utilizing electrophilic aromatic substitution techniques.
These methods underscore the compound's accessibility for research and application purposes.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes due to its multiple amino groups facilitating interactions with microbial surfaces.
Cytotoxicity and Anticancer Potential
This compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a potential mechanism for its cytotoxic effects.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, treatment with this compound resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves the modulation of oxidative stress pathways and enhancement of neurotrophic factors.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results showed a 70% success rate in eliminating infections within two weeks of treatment.
- Cancer Treatment : In a controlled study involving cancer patients receiving this compound as an adjunct therapy alongside conventional treatments (chemotherapy), participants exhibited improved survival rates compared to those receiving chemotherapy alone.
Data Table: Biological Activity Overview
| Activity | Effect | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces neuronal loss in neurodegenerative models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
